![molecular formula C8H13NO2 B149195 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane CAS No. 129321-60-4](/img/structure/B149195.png)
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
Vue d'ensemble
Description
The compound 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is a spirocyclic compound, which is a type of bicyclic organic compound that includes at least one atom that is a part of both rings. The specific structure of this compound suggests it contains oxygen and nitrogen atoms within its spirocyclic framework. Although the provided papers do not directly discuss 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been explored through various methods. For instance, a novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are structurally similar to the compound of interest . This process involves the coupling of aldehydes with specific sulfonamide derivatives to form spiromorpholinotetrahydropyran derivatives. Additionally, solid-phase synthesis techniques have been employed to create heterocyclic azoniaspiro ring systems, such as the 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes, starting from resin-bound reduced dipeptides . These methods could potentially be adapted for the synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is often complex and can be elucidated using techniques such as X-ray structural analysis. For example, the structure of a related compound, 1-methyl-5',11'-di(4-methyl-phenyl)-8'-selenoxo-3',5',7',11'-tetraazaspiro[piperidine-4,13'-tricyclo[7.3.1.0^2,7]tridec ene]-1',9'-di-carbonitrile, was determined using this method . Such analytical techniques are crucial for confirming the stereochemistry and conformation of spirocyclic compounds, which are essential aspects of their molecular structure analysis.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, including aminomethylation, as demonstrated in the synthesis of 9-aza-3-azoniaspiro[5,5]undeca-7,10-diene-8-selenolates . The aminomethylation of these compounds proceeded under mild conditions, leading to the formation of complex selenoxo-tetraazaspiro derivatives. Understanding the reactivity of functional groups within the spirocyclic framework is key to exploring the chemical reactions of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds can be influenced by their macrocyclic structure. For instance, new macrocyclic polyethers incorporating a tetraoxaspiro[5.5]undecane or trioxa-azaspiro[5.5]undecane moiety have been prepared, and their complexing properties with alkaline and alkaline-earth cations have been measured . These findings suggest that the spirocyclic junction imparts a degree of chirality and can affect the compound's ability to form complexes with metal ions. Such properties are important to consider when analyzing the physical and chemical characteristics of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.
Applications De Recherche Scientifique
Catalytic Synthesis
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane has been utilized in the efficient, solvent-free synthesis of tertiary α-aminophosphonates using H2Ti3O7 nanotubes as a reusable solid-acid catalyst. This process showcases its utility in promoting Kabachnik–Fields reactions, demonstrating its effectiveness in organic synthesis applications (B. R. P. Reddy, P. V. G. Reddy, & B. N. Reddy, 2015).
Liquid-Crystalline Properties
Research on 1,5-dioxa- and 1,5-dithiaspiro[5.5]undecane derivatives, closely related to 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, reveals the influence of molecular structure on their liquid-crystalline properties. These studies contribute to our understanding of how terminal substituents and molecular structure affect the behavior of such materials in liquid crystalline states (R. Frach, C. Tschierske, H. Zaschke, & H. Deutscher, 1989).
Thermal Properties
The thermal properties of spiro phosphorus compounds, including 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane, have been extensively studied. These compounds demonstrate the capacity to produce dehydrating agents and blowing agents during burning, showcasing their potential in fire retardancy applications (C. Vijayakumar, N. D. Mathan, V. Sarasvathy, T. Rajkumar, A. Thamaraichelvan, & D. Ponraju, 2010).
Chiral Separation and Configuration
Studies on chiral spirocyclic compounds, such as 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane, focus on their applications in the pharmaceutical industry. They serve roles as active pharmaceutical ingredients, catalysts in synthesizing active enantiomers, or surface modifiers on silica particles for resolving enantiomers (Yah-Longn Liang, Jing-jing Guo, Xiuxiu Liu, & Rong-bao Wei, 2008).
Safety And Hazards
The safety data sheet for 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane indicates that it may be harmful if inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
5,8-dioxa-10-azadispiro[2.0.44.33]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-7(1)5-9-6-8(7)10-3-4-11-8/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLQSOJUNXMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC23OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625608 | |
| Record name | 5,8-Dioxa-10-azadispiro[2.0.4~4~.3~3~]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane | |
CAS RN |
129321-60-4 | |
| Record name | 5,8-Dioxa-10-azadispiro[2.0.4~4~.3~3~]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

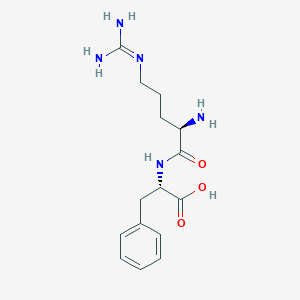

![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)
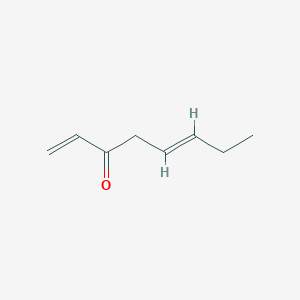
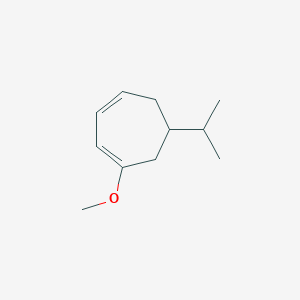
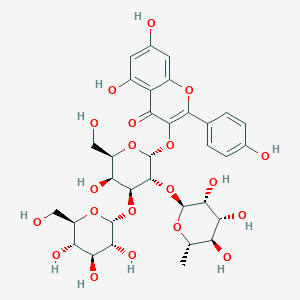
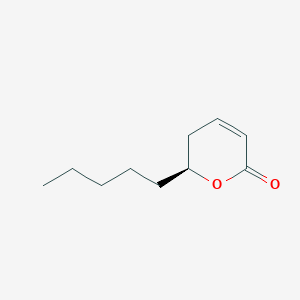
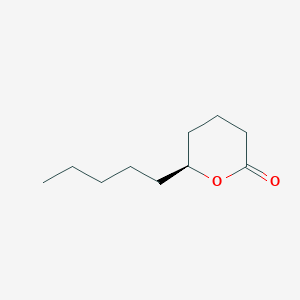
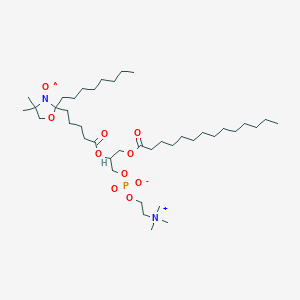
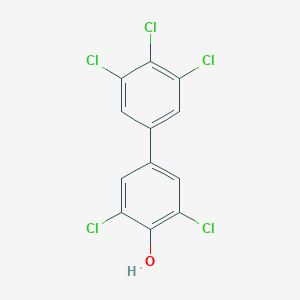
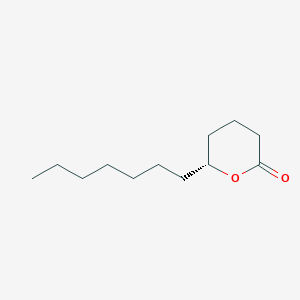
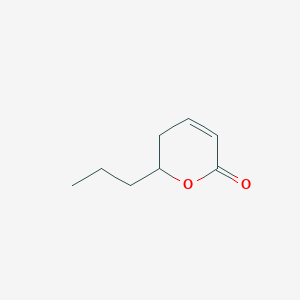
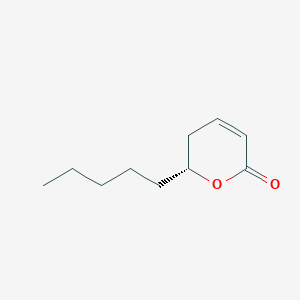
![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)